

In-depth Technical Guide: Antitubercular Agent-12

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Compound of Interest

Compound Name: *Antitubercular agent-12*

Cat. No.: *B12397920*

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Core Compound Details

IUPAC Name: N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide[1]

Chemical Formula: C₁₃H₇BrN₄O₅[1]

Quantitative Data Summary

The following table summarizes the key in vitro efficacy and cytotoxicity data for **Antitubercular agent-12**.

Parameter	Value	Cell Line / Strain	Reference
Minimum Inhibitory Concentration (MIC)	1.439 µg/mL	Mycobacterium tuberculosis H37Rv	[2]
Median Cytotoxic Concentration (CC50)	57.34 µg/mL	-	[2]

Experimental Protocols

Detailed experimental methodologies for the synthesis and biological evaluation of **Antitubercular agent-12** are outlined below, based on the likely procedures for similar

nitrofuran-1,3,4-oxadiazole hybrids.

Synthesis of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide

The synthesis of nitrofuran-1,3,4-oxadiazole hybrids typically involves a multi-step process.^[3] ^[4] A common route includes the formation of a key intermediate, an amino-oxadiazole, followed by coupling with a nitrofuran carboxylic acid.

Step 1: Synthesis of 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine

- **Hydrazide Formation:** 4-bromobenzohydrazide is synthesized by reacting methyl 4-bromobenzoate with hydrazine hydrate in a suitable solvent like ethanol under reflux.
- **Cyclization:** The resulting hydrazide is then reacted with cyanogen bromide (CNBr) in a solvent such as methanol to yield 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine.

Step 2: Amide Coupling

- 5-nitrofuran-2-carboxylic acid is activated to its corresponding acyl chloride, typically using thionyl chloride (SOCl_2) or oxalyl chloride.
- The activated 5-nitrofuran-2-carbonyl chloride is then reacted with 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or tetrahydrofuran) to yield the final product, N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide.
- The crude product is purified using standard techniques such as recrystallization or column chromatography.

Biological Evaluation Protocols

Antitubercular Activity Assay (MIC Determination):

The minimum inhibitory concentration (MIC) against *Mycobacterium tuberculosis* H37Rv is typically determined using the Microplate Alamar Blue Assay (MABA).

- A stock solution of **Antitubercular agent-12** is prepared in dimethyl sulfoxide (DMSO).

- Serial two-fold dilutions of the compound are prepared in a 96-well microplate containing Middlebrook 7H9 broth.
- A standardized inoculum of *M. tuberculosis* H37Rv is added to each well.
- The plates are incubated at 37°C for a specified period.
- A solution of Alamar Blue is added to each well, and the plates are re-incubated.
- The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink, indicating inhibition of bacterial growth.

Cytotoxicity Assay (CC50 Determination):

The median cytotoxic concentration (CC50) is determined to assess the compound's toxicity against mammalian cells.

- A suitable mammalian cell line is seeded in a 96-well plate and incubated to allow for cell attachment.
- The cells are then treated with serial dilutions of **Antitubercular agent-12**.
- After a specified incubation period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Postulated Mechanism of Action and Signaling Pathway

Nitroheterocyclic compounds, including nitrofuran derivatives, are generally considered to be prodrugs that require reductive activation by bacterial enzymes to exert their antimicrobial effect.^[5] The mechanism of action for nitrofuran-1,3,4-oxadiazole hybrids against *Mycobacterium tuberculosis* is believed to involve the following steps:

- Enzymatic Reduction: The nitro group of the nitrofuran ring is reduced by a bacterial nitroreductase, such as the deazaflavin-dependent nitroreductase (Ddn), within the mycobacterial cell.
- Formation of Reactive Species: This reduction process generates reactive nitrogen species, including nitroso and hydroxylamino derivatives.
- Multiple Target Inhibition: These reactive intermediates are non-specific in their action and can damage multiple cellular targets, including DNA, RNA, proteins, and lipids, leading to bacterial cell death. This multi-targeted approach is thought to contribute to the low frequency of resistance development.

The following diagram illustrates the proposed activation pathway.

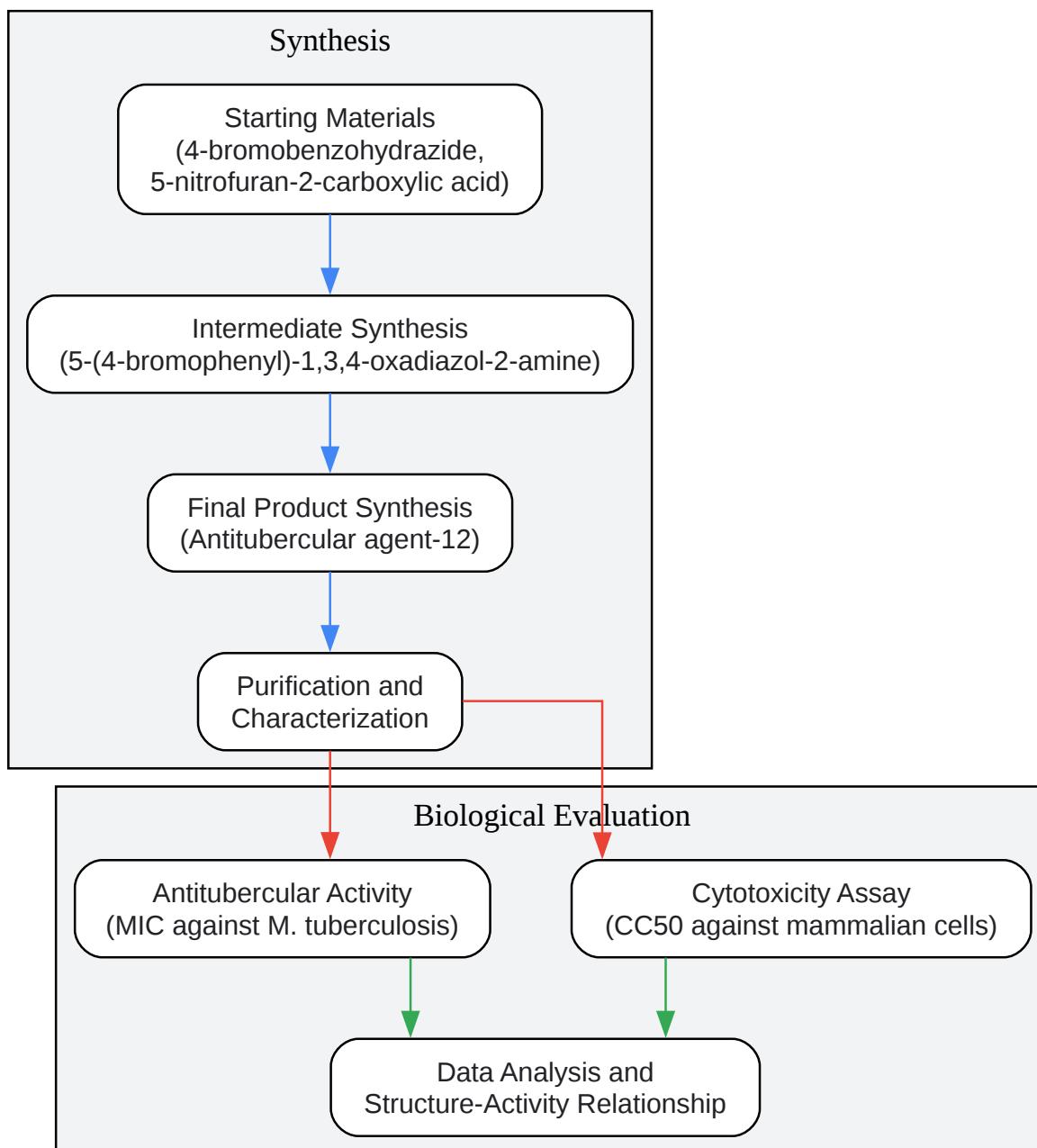


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Caption: Proposed activation pathway of **Antitubercular agent-12**.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of **Antitubercular agent-12**.

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Caption: General workflow for synthesis and evaluation.

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